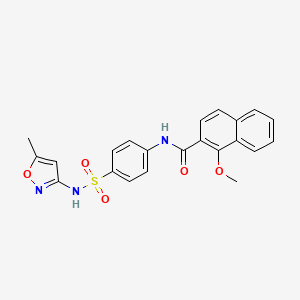
1-methoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-naphthamide is a complex organic compound that belongs to the class of naphthamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-naphthamide typically involves multiple steps, including the formation of the naphthamide core, the introduction of the methoxy group, and the attachment of the sulfamoyl and isoxazole moieties. Common synthetic routes may include:
Step 1: Formation of the naphthamide core through a condensation reaction between 2-naphthoic acid and an appropriate amine.
Step 2: Introduction of the methoxy group via methylation using reagents such as methyl iodide and a base like potassium carbonate.
Step 3: Attachment of the sulfamoyl group through sulfonation using reagents like chlorosulfonic acid followed by amination.
Step 4: Introduction of the isoxazole ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-methoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated or carbonylated derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfamoyl and isoxazole groups.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-methoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-naphthamide may involve interactions with specific molecular targets such as enzymes or receptors. The sulfamoyl group can act as a bioisostere for carboxyl groups, potentially inhibiting enzyme activity. The isoxazole ring may interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-methoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-naphthamide
- 1-methoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-benzamide
- 1-methoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-anthramide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
1-methoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-14-13-20(24-30-14)25-31(27,28)17-10-8-16(9-11-17)23-22(26)19-12-7-15-5-3-4-6-18(15)21(19)29-2/h3-13H,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPXUCZLQGAQIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2364101.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide](/img/structure/B2364104.png)
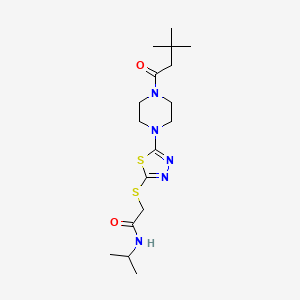
![[(1'S,2S,3'E,5'S,7'R,11'R,12'S,13'R,14'R)-1',11'-Diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/new.no-structure.jpg)
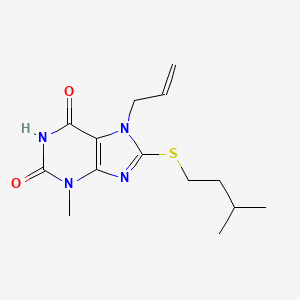
![3-((5-((3,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2364108.png)
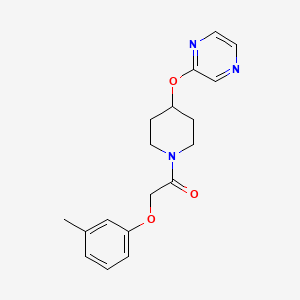
![N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide](/img/structure/B2364114.png)
![3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2364117.png)
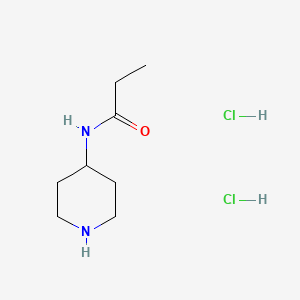
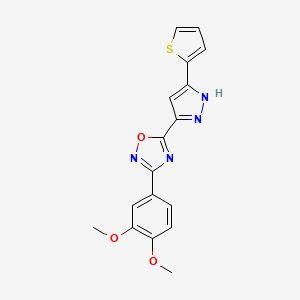
![8-((2,4-Difluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364120.png)
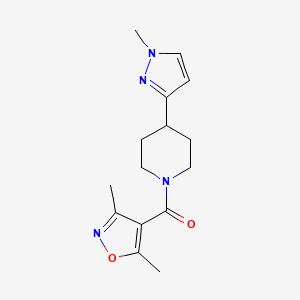
![3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2364123.png)
